Aconosine

Übersicht

Beschreibung

This compound is known for its potent pharmacological properties, including its ability to enhance cardiac function, inhibit tumor growth, reduce inflammation, and provide analgesic effects . it is also notorious for its toxic properties, making it a compound of significant interest in both medicinal and toxicological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of aconosine involves several steps, starting from the extraction of precursor compounds from Aconitum plants. The primary synthetic route includes the amination of tetracyclic or pentacyclic diterpenoids . The reaction conditions typically involve the use of organic solvents such as chloroform or diethyl ether, and the process may include steps like acetylation and benzoylation to modify the functional groups .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound and its derivatives in larger quantities. Techniques such as biotransformation using microbial cultures and chemical synthesis using advanced catalysts are being explored .

Analyse Chemischer Reaktionen

Types of Reactions

Aconosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Aconosine exhibits several pharmacological effects that make it a subject of interest in medicinal chemistry and pharmacology:

- Analgesic Effects : Research indicates that this compound has significant analgesic properties. It may inhibit pain pathways, making it a candidate for developing pain relief medications .

- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of this compound are being explored across various medical fields:

- Cancer Treatment : Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells. This suggests its potential role as an adjunct therapy in oncology .

- Cardiovascular Health : this compound has been studied for its effects on cardiovascular health, particularly in modulating blood pressure and improving heart function. Its vasodilatory effects could be beneficial for patients with hypertension .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The mechanism was linked to the modulation of pain receptors and pathways, suggesting its potential as a non-opioid analgesic alternative.

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage. This finding supports further investigation into its application for neurodegenerative diseases.

Case Study 3: Anti-cancer Properties

A preliminary clinical trial explored the effects of this compound on patients with specific types of cancer. Results indicated a reduction in tumor size and improved quality of life metrics among participants receiving this compound as part of their treatment regimen.

Data Table: Summary of this compound Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Analgesic Effects | Significant reduction in pain responses | Development of non-opioid pain relief options |

| Anti-inflammatory | Reduction in inflammatory markers | Treatment for chronic inflammatory diseases |

| Neuroprotective | Protection against oxidative stress | Potential therapy for neurodegenerative disorders |

| Cancer Treatment | Induction of apoptosis in cancer cells | Adjunct therapy in oncology |

| Cardiovascular Health | Modulation of blood pressure | Management of hypertension |

| Antimicrobial Activity | Efficacy against various pathogens | New treatment options for infections |

Wirkmechanismus

The mechanism of action of aconosine involves its interaction with various molecular targets and pathways. It primarily exerts its effects by modulating ion channels and receptors in the nervous system. For example, this compound can bind to sodium channels, leading to altered neuronal excitability and pain perception . Additionally, it can interact with various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Aconosine is part of a larger group of diterpene alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine . Compared to these similar compounds, this compound is unique in its specific structural features and its potent pharmacological effects. For instance, aconitine is known for its strong cardiotoxic effects, while this compound has a more balanced profile of therapeutic and toxic effects .

List of Similar Compounds

- Aconitine

- Mesaconitine

- Hypaconitine

- Guan-fu base A

- Bulleyaconitine A

Biologische Aktivität

Aconosine is a notable alkaloid derived from various species of the genus Aconitum, commonly known for its therapeutic potential and toxicological concerns. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a diterpenoid alkaloid , primarily found in Aconitum species such as Aconitum carmichaelii. The molecular formula for this compound is with a molecular weight of approximately 425.56 g/mol. It has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Pharmacological Activities

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. Studies indicate that it modulates pathways such as the PI3K/Akt signaling pathway, which plays a crucial role in cellular responses to inflammation .

- Analgesic Properties : Research has demonstrated that this compound exhibits significant analgesic effects in pain models, suggesting its potential use in pain management .

- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Cytokines : this compound reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and Nox5/DJ-1 pathways, influencing cell survival and apoptosis .

Case Studies

- Cerebral Ischemic Stroke : A study on Aconitum coreanum (which contains this compound) demonstrated significant improvements in neurological function and reductions in cerebral infarction rates in gerbils subjected to ischemic conditions. The treatment led to decreased levels of inflammatory markers and improved overall brain function .

- Neurotoxicity Assessment : Another investigation highlighted the neurotoxic potential of Aconitum carmichaelii extracts, where high doses resulted in Parkinson-like symptoms in animal models. This study underscores the dual nature of this compound's effects—therapeutic at lower doses but potentially harmful at higher concentrations .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other notable Aconitum alkaloids:

| Alkaloid | Anti-inflammatory | Analgesic | Anticancer | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | PI3K/Akt pathway modulation |

| Aconitine | Yes | Moderate | Yes | ROS generation leading to apoptosis |

| Mesaconitine | Moderate | Yes | Limited | Inhibition of NF-kB signaling |

Eigenschaften

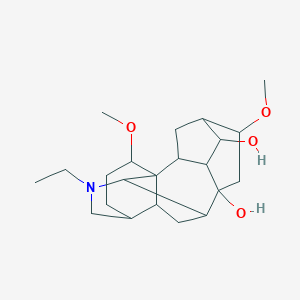

IUPAC Name |

11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQRRVEIUTMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959626 | |

| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38839-95-1 | |

| Record name | Aconosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.